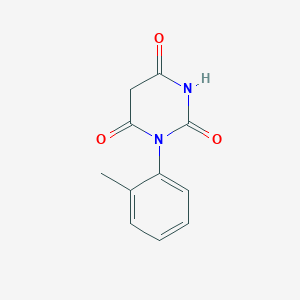

1-o-Tolyl-pyrimidine-2,4,6-trione

Description

¹H NMR Analysis

- Aromatic protons (o-tolyl group): Two doublets at δ 7.25–7.35 ppm (ortho-coupled protons) and a multiplet at δ 7.15–7.20 ppm (meta/para protons) .

- Methyl group (o-tolyl): Singlet at δ 2.30 ppm .

- Pyrimidine ring protons: Deshielded protons adjacent to carbonyl groups appear as singlets near δ 3.50–4.00 ppm .

¹³C NMR Analysis

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Pyrimidine C=O | 165–170 |

| Aromatic C (o-tolyl) | 125–140 |

| Methyl C (o-tolyl) | 21–22 |

IR Spectroscopy

Mass Spectrometry

- Molecular ion peak at m/z 218.21 (M⁺).

- Fragmentation patterns include loss of CO (28 amu) and the o-tolyl group (91 amu) .

Tautomeric Equilibria and Electronic Structure Analysis

This compound exhibits keto-enol tautomerism , influenced by the electron-withdrawing effects of the carbonyl groups and steric hindrance from the o-tolyl substituent. Key findings include:

- Keto form dominance: The triketo tautomer is stabilized by resonance, with enol forms requiring >200 kJ/mol activation energy for interconversion .

- Electronic effects: The o-tolyl group’s methyl substituent increases electron density on the pyrimidine ring, slightly favoring enolization at position 2 or 4 .

- DFT studies: HOMO-LUMO gaps of ~5.2 eV indicate moderate reactivity, with electron density localized on the pyrimidine carbonyl groups .

Propriétés

IUPAC Name |

1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTAPBCSMRZOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)CC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-o-Tolyl-pyrimidine-2,4,6-trione typically involves the condensation of 1,3-disubstituted pyrimidine-2,4,6-triones with aromatic aldehydes . One common method includes the reaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6-triones in the presence of a phase transfer catalyst such as dodecyltrimethylammonium bromide . The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The compound undergoes oxidation and reduction at its carbonyl and alkyl groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidize the para-tolyl group to carboxylic acid derivatives, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce carbonyl groups to hydroxyl groups .

Example Reduction Pathway :

Nucleophilic Substitution Reactions

The para-tolyl group undergoes substitution with nucleophiles (e.g., amines, thiols) under acidic or basic conditions. For instance:

-

Aromatic substitution : Replacement of the tolyl group with aryl/heteroaryl moieties via Friedel-Crafts or SNAr mechanisms .

-

Alkylation : Reaction with alkyl halides forms N-alkylated derivatives .

Multi-Component Condensation Reactions

This compound participates in catalyst-free, one-pot syntheses with aldehydes and naphthoquinones. A representative study achieved 99% yield of benzochromeno-pyrimidine triones under optimized conditions :

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | H₂O | 20 | 61 |

| 2 | EtOH | 20 | 72 |

| 3 | EtOH/H₂O (1:1) | 12 | 99 |

Reaction Scheme :

Barbituric acid + Aromatic aldehyde + 2-Hydroxy-1,4-naphthoquinone

→ 5-Aryl-benzochromeno-pyrimidine-4,6,11-triones .

Regioselective Bromination and Cyclization

Bromination at the pyrimidine ring’s C5 position, followed by O-nucleophilic attack, generates spirocyclic derivatives (e.g., spiro[furopyran-pyrimidine] tetraones) .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

1-o-Tolyl-pyrimidine-2,4,6-trione has shown promising antimicrobial properties against a range of bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens, making it a candidate for further development as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for various strains have been established, indicating its potential utility in clinical settings.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property suggests potential applications in preventing diseases associated with oxidative damage, including neurodegenerative disorders.

Neuroprotective Effects

Research indicates that derivatives of this compound may exert neuroprotective effects by modulating calcium signaling pathways. This modulation is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where calcium dysregulation plays a critical role.

Materials Science

The unique chemical structure of this compound allows it to serve as a building block for the synthesis of novel materials with specific electronic or optical properties. Its application in the development of advanced polymers and coatings has been explored, highlighting its versatility in materials science.

Biological Studies

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

- Calcium Channel Modulation : In vitro studies demonstrated that this compound significantly affects L-type calcium channels (Cav1.2 and Cav1.3), leading to increased intracellular Ca²⁺ levels. This modulation suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Various tests have confirmed the compound's significant antimicrobial activity against multiple bacterial strains. The MIC values provide a quantitative measure of its efficacy compared to standard antimicrobial agents.

- Neuroprotective Studies : Case studies have shown that certain derivatives can reduce apoptosis markers in neuronal cells under stress conditions. This indicates their potential role in managing neuroinflammation and protecting against cell death.

Mécanisme D'action

The mechanism of action of 1-o-Tolyl-pyrimidine-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways .

Comparaison Avec Des Composés Similaires

Notes and Limitations

Data Gaps : The EC₅₀ for this compound is unavailable in the provided evidence, limiting direct efficacy comparisons. Its discontinuation suggests unresolved challenges in development .

Structural Isomerism : Isomers like 1-m-Tolyl and 1-p-Tolyl derivatives (MW 218.21) may exhibit divergent activities due to substituent positioning, but biological data are lacking .

Activité Biologique

1-o-Tolyl-pyrimidine-2,4,6-trione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and research findings associated with this compound.

Chemical Structure

This compound features a pyrimidine ring substituted with a tolyl group and three carbonyl groups. Its molecular formula is CHNO, indicating significant potential for reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results:

In these studies, the compound exhibited cytotoxicity comparable to established chemotherapeutic agents like etoposide. The mechanism of action appears to involve the inhibition of cell proliferation through apoptosis induction.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It demonstrated effectiveness against a range of bacterial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| K. pneumoniae | 64 |

The compound's mechanism likely involves disruption of microbial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Emerging research indicates that this compound may exhibit neuroprotective properties. In animal models, it has been shown to enhance cognitive function and reduce neuroinflammation markers:

- Behavioral Tests: Improved performance in memory tasks.

- Biochemical Analysis: Reduction in levels of reactive oxygen species (ROS) and pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a comparative study involving multiple pyrimidine derivatives, this compound was found to outperform several analogs in inhibiting tumor growth in vitro. The study utilized an MTT assay across various concentrations to establish its IC values against different cancer cell lines.

Study 2: Antimicrobial Assessment

A comprehensive evaluation of the antimicrobial activity was conducted using disk diffusion methods against seven strains of bacteria and fungi. The results confirmed its potential as a broad-spectrum antimicrobial agent with significant inhibitory effects.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair.

- Receptor Modulation: It could modulate receptor activity linked to apoptosis pathways.

Q & A

Q. Advanced

- Reagent documentation : Source reagents (e.g., 2,5-dimethoxyphenyl precursors) from suppliers with lot-specific Certificates of Analysis .

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytically sensitive functional groups (e.g., trione carbonyls) .

- Data transparency : Report reaction yields, purification steps, and spectral artifacts (e.g., residual solvent peaks in NMR) in detail .

How can the solubility and stability of 1-<i>o</i>-Tolyl-pyrimidine-2,4,6-trione under physiological conditions be systematically evaluated?

Q. Advanced

- Solubility screening : Use shake-flask methods in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and FaSSIF (fasted-state simulated intestinal fluid).

- Stability assays : Incubate at 37°C and monitor degradation via LC-MS over 24–72 hours .

- Partition coefficients : Calculate logP values experimentally (e.g., octanol-water partitioning) or computationally (e.g., ChemAxon software) .

What advanced spectroscopic techniques elucidate electronic and conformational properties of pyrimidine-triones?

Q. Advanced

- Solid-state NMR : Probe crystal packing effects on carbonyl electronic environments .

- Time-resolved fluorescence : Study excited-state dynamics of aromatic substituents (e.g., anthryl groups in analogs) .

- DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate tautomeric forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.